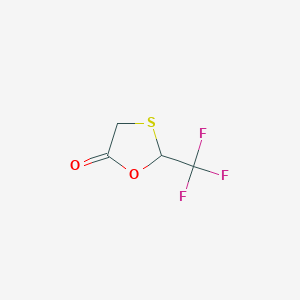

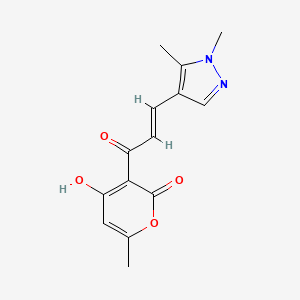

![molecular formula C22H24N2O4 B2976460 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethoxybenzamide CAS No. 1005298-18-9](/img/structure/B2976460.png)

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethoxybenzamide is a chemical compound that has been the subject of extensive research due to its potential applications in various fields, including medicine, chemistry, and biology. This compound is commonly referred to as Cpd-2 and is synthesized using a specific method that involves several steps.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

- Cyclopropanol and Quinones Synthesis : Cyclopropanols are used to produce β-keto radicals, which can be added to quinones to create γ-carbonyl quinones. This methodology has been applied in the synthesis of cytotoxic natural products like evelynin (Ilangovan, Saravanakumar, & Malayappasamy, 2013).

- Palladium-Catalyzed Cyclization : A palladium-catalyzed oxidative carbonylation process for synthesizing various quinoline derivatives (Costa et al., 2004).

- Cp*Rh(III)-Catalyzed Annulation : A catalytic method involving N-methoxybenzamide and 1,4,2-bisoxazol-5-one, leading to the formation of 2-aryl quinazolin-4(3H)-one derivatives (Xiong, Xu, Sun, & Cheng, 2018).

Pharmaceutical Chemistry and Drug Development

- Antitubercular Agents : Synthesis and evaluation of substituted aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones for their antimycobacterial activity (Kantevari, Patpi, Sridhar, Yogeeswari, & Sriram, 2011).

- Neurotropic and Psychotropic Profiling : Study of novel quinolin derivatives' psycho- and neurotropic properties in vivo (Podolsky, Shtrygol', & Zubkov, 2017).

- Synthesis of Quinoxaline Derivatives : Investigation into hypoxia-selective cytotoxins derived from quinoxaline 1,4-dioxides, potentially useful in cancer treatments (Monge et al., 1995).

Material Science and Spectroscopy

- Synthesis of Azo Disperse Dyes : Development of novel azo dyes derived from 4-hydroxybenzo[h]quinolin-2-(1H)-one, with analysis of their spectroscopic properties (Rufchahi & Gilani, 2012).

Photodynamic Therapy

- Cancer Cell-Specific Phototoxic Compounds : Development of organometallic rhenium(I) complexes for use in photodynamic therapy, targeting specific cancer cells (Leonidova et al., 2014).

properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4/c1-27-18-11-16(12-19(13-18)28-2)21(25)23-17-7-8-20-15(10-17)4-3-9-24(20)22(26)14-5-6-14/h7-8,10-14H,3-6,9H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXCANZLSJVMADI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

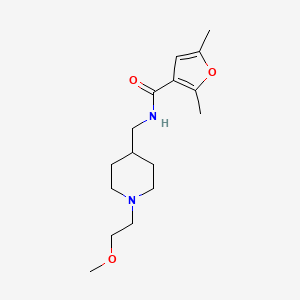

![N-{6-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1H-imidazol-1-yl]pyridin-3-yl}-2-methylpropanamide](/img/structure/B2976377.png)

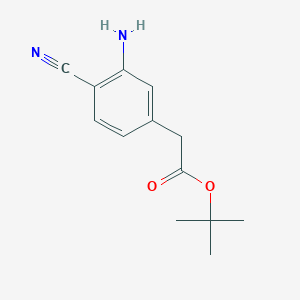

![3,4-diethoxy-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2976379.png)

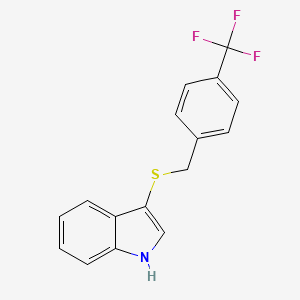

![methyl 2-(2-(4-chlorophenyl)-4,6-dioxo-3-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2976385.png)

![2-Chloro-N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]propanamide](/img/structure/B2976389.png)

![5-amino-1-(2-anilino-2-oxoethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2976392.png)

![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2976394.png)

![8-fluoro-2-(2-(1-methyl-1H-indol-3-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2976397.png)

![5-(Methylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2976400.png)